4-fluoro-N-methyl-N-propylbenzamide
Description
4-Fluoro-N-methyl-N-propylbenzamide is a fluorinated benzamide derivative characterized by a benzene ring substituted with a fluorine atom at the para position (4-fluoro) and an N-methyl-N-propylamide group. This compound is structurally related to bioactive benzamides, which are often explored for their pharmacological properties, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-fluoro-N-methyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-8-13(2)11(14)9-4-6-10(12)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSQIHIYMKBPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184123-88-3 | |
| Record name | 4-fluoro-N-methyl-N-propylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methyl-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid, which is commercially available or can be synthesized from fluorobenzene through electrophilic substitution.
Amidation Reaction: The 4-fluorobenzoic acid is then converted to 4-fluorobenzoyl chloride using thionyl chloride (SOCl2). This intermediate is then reacted with N-methyl-N-propylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:
Bulk Handling of Reactants: Large quantities of 4-fluorobenzoic acid and N-methyl-N-propylamine.
Efficient Reaction Conditions: Optimized reaction conditions to maximize yield and minimize by-products.
Purification: The final product would be purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-methyl-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, though this typically requires strong reducing agents.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.
Reduction: Formation of 4-fluoro-N-methyl-N-propylamine.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-methyl-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methyl-N-propylbenzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Example 53 (from )
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) shares key features with 4-fluoro-N-methyl-N-propylbenzamide:
- Fluorine Substitution : Both compounds incorporate fluorine atoms on aromatic rings, which enhances electronegativity and metabolic stability.
- Amide Functionality : Example 53 has an N-isopropylbenzamide group, while the target compound has N-methyl-N-propyl substitution. The branched alkyl groups in both cases may influence steric hindrance and lipophilicity.
- Molecular Weight and Properties :
Table 1: Structural and Physical Comparison
Biological Activity
4-Fluoro-N-methyl-N-propylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of a fluorine atom, along with methyl and propyl groups, enhances its binding affinity to various biological targets, making it a potential candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.24 g/mol. Its structure can be summarized as follows:
- Fluorine Atom : Influences chemical reactivity and biological interactions.
- Methyl and Propyl Groups : Contribute to lipophilicity and steric effects.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor and receptor modulator. Its potential applications include:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific interactions with cellular targets.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to active sites on enzymes, thereby altering their activity.
- Receptor Modulation : Interacting with receptors to influence signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-N-methylbenzamide | Hydroxyl group instead of fluorine | Known for diverse biological activities |
| 3-Bromo-N-methylbenzamide | Bromine atom on the benzene ring | Exhibits different reactivity patterns |
| 2-Amino-5-fluoro-N-methylbenzamide | Amino group at position 2 | Potential interactions with specific enzymes |
Case Studies
- Anticancer Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves disruption of cell cycle progression and induction of apoptosis.
- Inflammatory Response Modulation : Experimental models have shown that this compound can reduce pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases.
Synthesis and Optimization
The synthesis of this compound typically involves several organic reactions, often optimized for yield and purity. Common methods include:
- N-alkylation Reactions : To introduce the propyl group.
- Fluorination Techniques : To incorporate the fluorine atom effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
